molecular formula C18H23N3O4 B11972739 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide

2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide

Cat. No.: B11972739
M. Wt: 345.4 g/mol
InChI Key: TWAIOCFUGVBMEN-RVDMUPIBSA-N
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Description

2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, an ethoxy group, a hydroxyphenyl group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under controlled conditions.

    Introduction of the ethoxy and hydroxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the morpholinyl group: This step may involve nucleophilic substitution reactions where the morpholinyl group is attached to the ethyl chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the cyano group would yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide: Lacks the ethoxy group.

    2-Cyano-3-(3-ethoxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide: Lacks the hydroxy group.

    2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide: Lacks the morpholinyl group.

Uniqueness

The presence of both the ethoxy and hydroxy groups on the phenyl ring, along with the morpholinyl group, makes 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide unique

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide

InChI

InChI=1S/C18H23N3O4/c1-2-25-17-12-14(3-4-16(17)22)11-15(13-19)18(23)20-5-6-21-7-9-24-10-8-21/h3-4,11-12,22H,2,5-10H2,1H3,(H,20,23)/b15-11+

InChI Key

TWAIOCFUGVBMEN-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCCN2CCOCC2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCN2CCOCC2)O

Origin of Product

United States

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